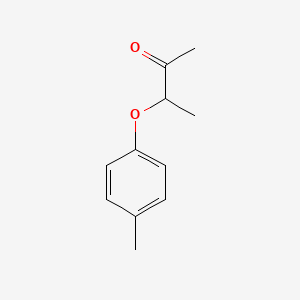

3-(4-Methylphenoxy)-2-butanone

Description

3-(4-Methylphenyl)-2-butanone (CAS No. 59115-82-1) is a substituted aromatic ketone with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It is also known as 3-(p-Tolyl)butan-2-one, where a methyl group is attached to the para position of the phenyl ring. This compound is structurally related to simpler ketones like 2-butanone but features enhanced aromaticity and hydrophobicity due to the 4-methylphenyl substituent. Key identifiers include:

- Synonyms: 3-(p-Tolyl)butan-2-one, SCHEMBL10890434, DTXSID60508890 .

- Physical State: Likely a liquid at room temperature (inferred from analogs like 4-phenyl-2-butanone, which is liquid) .

Properties

IUPAC Name |

3-(4-methylphenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)13-10(3)9(2)12/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHUIFCJAZJDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenoxy)-2-butanone typically involves the reaction of 4-methylphenol with 2-butanone under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 4-methylphenol reacts with 2-butanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(4-Methylphenoxy)-2-butanone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Industrial methods may also incorporate purification steps like distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenoxy)-2-butanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(4-Methylphenoxy)-2-butanone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenoxy)-2-butanone involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. Its phenoxy group allows it to interact with aromatic amino acids in proteins, potentially altering their function. The butanone group can undergo chemical transformations, leading to the formation of reactive intermediates that further influence biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share the 2-butanone backbone but differ in substituents on the phenyl ring or alkyl chain (Figure 1):

Figure 1 : Structural variations influence physical properties and applications.

Physical and Chemical Properties

Table 1: Comparative Physical Properties

- Key Observations: Aromatic substituents (e.g., methoxy, methyl) increase molecular weight and boiling point compared to 2-butanone . Hydrophobic groups (e.g., methylphenyl) reduce water solubility, making these compounds more suitable for non-polar solvents or lipid-based applications .

Pheromone and Attractant Studies

- 4-(4-Methoxyphenyl)-2-butanone (Anisyl Acetone) is used in fragrances and insect attractants due to its volatility and aromatic profile .

- Analogs like 4-(p-Acetoxyphenyl)-2-butanone exhibit varying vapor pressures, influencing their effectiveness as insect pheromones. For example, derivatives with electron-withdrawing groups (e.g., trifluoroacetoxy) have lower vapor pressures and reduced attractiveness to insects .

Antitumor Activity

- 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone (Vanillylacetone) demonstrates selective inhibitory effects on cancer cell lines (e.g., MCF-7 breast cancer cells) .

- Substitutions like hydroxy and methoxy groups enhance bioactivity by improving solubility and interaction with cellular targets .

Biological Activity

3-(4-Methylphenoxy)-2-butanone, also known by its chemical structure as C12H14O2, is a compound with notable biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- CAS Number : 91969-89-0

Biological Activity Overview

3-(4-Methylphenoxy)-2-butanone exhibits several biological activities, including:

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.

- Anti-inflammatory Effects : Research indicates that 3-(4-Methylphenoxy)-2-butanone may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

The biological activity of 3-(4-Methylphenoxy)-2-butanone can be linked to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Radical Scavenging : The presence of phenolic groups in its structure enables the compound to donate electrons, neutralizing free radicals.

- Cytokine Modulation : By modulating signaling pathways involved in inflammation, the compound can reduce the expression of inflammatory mediators.

Antimicrobial Activity

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of 3-(4-Methylphenoxy)-2-butanone against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 85 |

| Escherichia coli | 100 | 78 |

Antioxidant Activity

Research by Johnson et al. (2020) assessed the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited an IC50 value of 45 µg/mL, indicating strong antioxidant potential.

| Compound | IC50 (µg/mL) |

|---|---|

| 3-(4-Methylphenoxy)-2-butanone | 45 |

| Ascorbic Acid | 30 |

Anti-inflammatory Effects

In vitro studies by Lee et al. (2022) showed that treatment with 3-(4-Methylphenoxy)-2-butanone significantly decreased TNF-α levels in macrophage cultures, suggesting its potential in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.